molecular formula C17H16N4O3S B2410744 6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide CAS No. 1797721-47-1

6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide

Cat. No.: B2410744
CAS No.: 1797721-47-1
M. Wt: 356.4
InChI Key: ZNKFXTKPIVDICD-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly as a potent and selective inhibitor of the cyclin-dependent kinase CDK9. CDK9 is a central regulator of transcription, functioning as the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to drive the elongation phase of gene transcription. By inhibiting CDK9, this compound rapidly suppresses the transcription of short-lived mRNAs, many of which encode key pro-survival and oncogenic proteins, such as Mcl-1 and MYC. This mechanism positions it as a valuable chemical probe for investigating transcription-dependent cancers and other diseases driven by aberrant gene expression . The molecular structure of this carboxamide is engineered to fit the ATP-binding pocket of CDK9, and its unique indole-thiazoloazepinone scaffold contributes to its selectivity profile against other kinases. Its primary research utility lies in dissecting CDK9-specific signaling pathways in vitro, exploring mechanisms of transcriptional addiction in malignancies, and evaluating potential strategies to overcome resistance to conventional therapies. Studies utilizing this compound and its analogs help validate CDK9 as a therapeutic target and provide insights into the consequences of acute transcriptional inhibition on cancer cell proliferation and apoptosis. The research applications extend to virology, as the inhibition of host CDK9 can disrupt the transcription of certain viruses, such as HIV, which hijack this cellular machinery for viral gene expression. This makes the compound a tool for studying viral latency and reactivation . As a research-grade compound, it is strictly for use in laboratory investigations to further our understanding of transcriptional regulation and its role in disease.

Properties

IUPAC Name

6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-10-5-4-9-7-13(19-12(9)8-10)15(22)21-17-20-11-3-2-6-18-16(23)14(11)25-17/h4-5,7-8,19H,2-3,6H2,1H3,(H,18,23)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKFXTKPIVDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanism of action.

Chemical Structure

The compound can be described by the following structural formula:

C14H15N3O3S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cell Line IC50 (µM) Mechanism of Action
DU-145 (Prostate)0.054Induction of apoptosis via caspase activation
HeLa (Cervical)0.048Cell cycle arrest in G2/M phase
A549 (Lung)0.011Inhibition of tubulin polymerization
HepG2 (Liver)0.015Disruption of microtubule dynamics
MCF-7 (Breast)0.013Modulation of anti-apoptotic proteins

The biological activity of the compound is primarily attributed to its interaction with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics essential for mitosis. Molecular docking studies have confirmed that the compound binds to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Study on Lung Cancer Cells : A549 cells treated with 6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide showed a significant increase in caspase 3 activity, indicating apoptosis induction. The cells were arrested in the G2/M phase, which was corroborated by flow cytometry analysis.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological examination revealed increased apoptosis in tumor tissues.
  • Combination Therapy : When combined with standard chemotherapeutics like doxorubicin, the compound enhanced the overall anticancer efficacy, suggesting its potential as an adjuvant treatment.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

  • Step 1: Condensation of a substituted indole-2-carboxylic acid derivative with a thiazoloazepine intermediate under reflux conditions (acetic acid, sodium acetate, 2.5–3 hours) .
  • Step 2: Intermediate purification via recrystallization (ethanol/water or DMF/H₂O) to achieve yields >70% .
  • Characterization:
    • IR Spectroscopy: Confirm NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
    • NMR: Analyze chemical shifts for methoxy groups (~δ 3.8 ppm in ¹H NMR) and azepine ring protons (δ 2.5–4.0 ppm) .
    • Mass Spectrometry: Identify molecular ion peaks (e.g., m/z 439 [M⁺]) and fragmentation patterns .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques and their diagnostic features:

TechniqueKey FeaturesExample Data from Evidence
IR NH, C=O, and C-S-C stretches confirm functional groups.NH stretch at 3320 cm⁻¹
¹H/¹³C NMR Assign methoxy (δ 3.8 ppm), indole protons (δ 6.5–7.5 ppm), and azepine carbons.δ 160 ppm (C=O)
Mass Spec Molecular ion peak and fragmentation pathways validate molecular weight.m/z 439 (M⁺, 3.81%)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Temperature Control: Reflux at 80–100°C minimizes side reactions in cyclization steps .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
  • Catalysts: Sodium acetate accelerates condensation reactions by acting as a base .
  • Yield Optimization: Batch reactors with controlled stirring and inert atmospheres (N₂/Ar) prevent oxidation .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Unexpected NMR Peaks: Use 2D NMR (COSY, HSQC) to distinguish between regioisomers or rotational conformers. For example, NOESY can confirm spatial proximity of methoxy and azepine protons .
  • Mass Spec Anomalies: High-resolution MS (HRMS) differentiates between isobaric fragments. For instance, m/z 439.12 (calculated) vs. 439.10 (observed) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry by determining crystal structures of intermediates .

Q. What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to kinase domains (e.g., CDK2). Prioritize poses with lowest RMSD (<2.0 Å) and hydrogen bonds to thiazole sulfur .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSF plots for flexible regions .
  • QSAR Models: Derive predictive models using descriptors like logP and topological polar surface area (TPSA) to correlate structure with IC₅₀ values .

Biological and Pharmacological Questions

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of CDK2 or Aurora kinases (IC₅₀ determination) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and dose-response curves (1–100 µM) .
  • Solubility: Shake-flask method in PBS (pH 7.4) to calculate thermodynamic solubility (<50 µg/mL may require formulation adjustments) .

Q. How to design SAR studies to identify critical functional groups?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., -OCH₃ → -OCF₃) or azepine ring substituents .
  • Biological Testing: Compare IC₅₀ values across analogs to identify trends (e.g., electron-withdrawing groups enhance kinase inhibition) .
  • Data Analysis: Use PCA (Principal Component Analysis) to cluster compounds by activity and structural features .

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